molecular formula C13H16N2O2 B3868469 N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide

N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide

Cat. No. B3868469
M. Wt: 232.28 g/mol
InChI Key: YRRLXOFMMCGXMV-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide, also known as MCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MCC is a cyclopropane-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide is not fully understood, but it has been shown to have an effect on various cellular pathways. N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in the growth and proliferation of cancer cells. N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide has also been shown to have antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide is its availability and ease of synthesis. N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide is a readily available compound that can be synthesized in high purity and high yields. However, one limitation of N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide is its relatively low solubility in aqueous solutions, which may limit its applications in certain experiments.

Future Directions

There are many potential future directions for research on N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide. One area of interest is in the development of N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide-based drugs for the treatment of cancer and other diseases. Another area of interest is in the development of new synthesis methods for N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide that may improve its solubility and other properties. Additionally, further research is needed to fully understand the mechanism of action of N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide and its potential applications in various fields of research.

Scientific Research Applications

N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of cancer research. N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide has been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for further research in cancer treatment.

properties

IUPAC Name

N-[(E)-1-(3-methoxyphenyl)ethylideneamino]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9(14-15-13(16)10-6-7-10)11-4-3-5-12(8-11)17-2/h3-5,8,10H,6-7H2,1-2H3,(H,15,16)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRLXOFMMCGXMV-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1CC1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1CC1)/C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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